(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-26-21-19(30-4)7-6-8-20(21)32-23(26)24-22(27)17-9-11-18(12-10-17)33(28,29)25-13-15(2)31-16(3)14-25/h6-12,15-16H,5,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIBAYHBJHPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the morpholino and benzo[d]thiazolylidene groups through various coupling reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and thiazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino and thiazole moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing sulfonyl groups to sulfides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, benzamide derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, compounds like this are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[d]thiazol-2(3H)-ylidene Family
Compound I5 : 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide
- Key Differences: Incorporates a benzofuroquinolinium core instead of benzamide. Substituted with a dipropylamine chain, which may enhance lipophilicity but reduce solubility compared to the morpholino-sulfonyl group in the target compound.
- Biological Relevance: Likely optimized for membrane penetration due to cationic quinolinium and lipophilic dipropylamine groups .
Compound I6 : 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide
- E/Z isomerism at the styryl group may influence photophysical properties and binding kinetics .
4c1–4d2 Series () :
- Shared Features: Benzo[d]thiazol-2(3H)-ylidene core with variable substituents (e.g., morpholinopropyl, pyrrolidinyl).
- Key Differences: Quinolinium iodide counterions in 4c1–4d2 enhance water solubility but may limit blood-brain barrier permeability compared to the neutral benzamide in the target compound.
Sulfonyl-Containing Benzamide Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide () :
- Key Differences: 2,4-Dioxothiazolidin substituent replaces the 2,6-dimethylmorpholino-sulfonyl group, introducing a redox-active dioxothiazolidine ring. E-configuration at the imine bond may reduce steric hindrance compared to the Z-configuration in the target compound, altering enzyme-binding affinity .
N-((Z)-4-((3r,5r,7r)-Adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide () :
- Key Differences: Adamantane and naphthoquinone groups enhance rigidity and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. Difluorobenzamide vs. morpholino-sulfonyl substituents: Fluorine atoms may improve metabolic stability but reduce solubility compared to sulfonyl groups .
Spectroscopic Signatures :
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with morpholine and sulfonyl chloride. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Antiproliferative Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing thiazole moieties have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating strong potential for anticancer activity .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa | 0.42 |
| Compound 2 | MCF-7 | 0.80 |
| (Z)-4... | A549 | TBD |
Trypanocidal Activity
Compounds similar to (Z)-4... have also been evaluated for their trypanocidal activity against Trypanosoma brucei. The presence of a dimethylamino group has been correlated with enhanced activity due to improved cellular uptake. The most active compounds in this series demonstrated IC50 values significantly lower than those of conventional treatments .
Table 2: Trypanocidal Activity
| Compound Name | IC50 (µM) |
|---|---|
| Compound A | 0.42 |
| Compound B | 0.80 |
| (Z)-4... | TBD |
The mechanism by which (Z)-4... exerts its biological effects is believed to involve modulation of key signaling pathways. For example, compounds in this class may inhibit the Hedgehog signaling pathway, which is crucial for cell proliferation and differentiation in various cancers . Additionally, the sulfonamide moiety may contribute to antimicrobial properties by interfering with bacterial folate synthesis pathways.
Case Studies
- Cancer Cell Lines : A study evaluating the antiproliferative effects of thiazole derivatives found that modifications at the N-position significantly impacted potency. Compounds with larger lipophilic groups showed enhanced activity against HeLa cells, suggesting that structural optimization can lead to more effective anticancer agents .
- In Vivo Studies : Preliminary in vivo studies in murine models indicated that (Z)-4... could reduce tumor size significantly compared to controls when administered at specific dosages. These findings warrant further investigation into dosage optimization and long-term effects .
Q & A
Q. What are the key synthetic steps for preparing (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : Synthesis involves:
Cyclization of 2-aminothiophenol derivatives to form the benzo[d]thiazole core under acidic conditions .
Sulfonylation of the benzamide intermediate using 2,6-dimethylmorpholine sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Coupling reactions to introduce the 3-ethyl-4-methoxy substituent via alkylation or nucleophilic substitution .
Critical parameters include reaction temperature (60–80°C for sulfonylation) and solvent choice (e.g., dichloromethane or DMF) to optimize yield (>70%) and purity (>95%) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and Z-configuration (e.g., characteristic imine proton at δ 8.2–8.5 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (459.58 g/mol) and fragmentation patterns .
Q. What solvents and conditions are optimal for handling this compound?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Storage at –20°C under inert atmosphere (N) prevents degradation of the sulfonyl and thiazole moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholino sulfonyl vs. piperidine sulfonyl) impact biological activity?
- Methodological Answer : Comparative SAR studies reveal:
- Morpholino sulfonyl : Enhances solubility and target affinity due to hydrogen bonding with the morpholine oxygen .
- Piperidine sulfonyl : Increases lipophilicity, potentially improving membrane permeability but reducing aqueous stability .
Example
| Substituent | IC (μM) * | LogP |
|---|---|---|
| Morpholino sulfonyl | 0.45 ± 0.12 | 2.1 |
| Piperidine sulfonyl | 1.20 ± 0.30 | 3.8 |
| *Antimicrobial activity against S. aureus . |
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or substituent effects. Mitigation strategies:
- Dose-response profiling : Use standardized protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity) .
- Molecular docking : Predict binding modes to targets like DNA gyrase (antimicrobial) or kinase domains (anticancer) .
Example: The 4-methoxy group on the thiazole ring enhances DNA intercalation (anticancer), while the sulfonyl group disrupts bacterial membrane proteins .
Q. How can reaction by-products be minimized during sulfonylation?
- Methodological Answer : Key optimizations:
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .
- Stoichiometry : Use 1.2 equivalents of sulfonylating agent to reduce di-sulfonylated by-products .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the mono-sulfonylated product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
